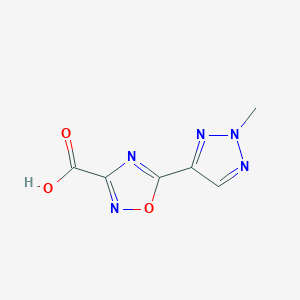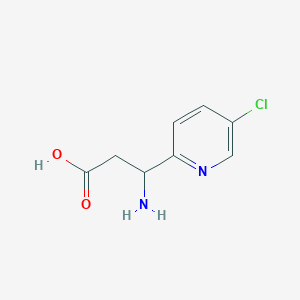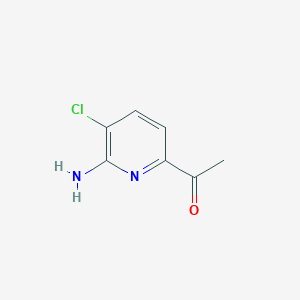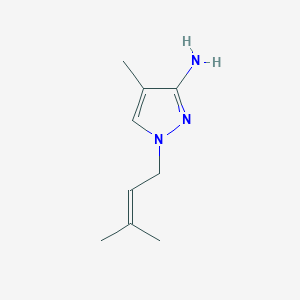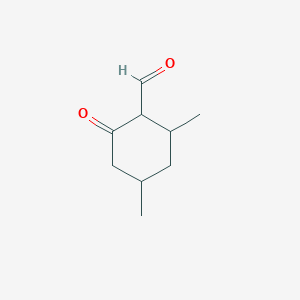
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexane, featuring two methyl groups at positions 2 and 4, a ketone group at position 6, and an aldehyde group at position 1. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-oxocyclohexane-1-carboxylic acid
Reduction: 2,4-Dimethyl-6-hydroxycyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the methyl groups at positions 2 and 4.
3,3-Dimethyl-5-oxocyclohexane-1-carbaldehyde: Similar structure but with different positions of the methyl groups and ketone.
Uniqueness
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both methyl groups and the ketone and aldehyde functionalities allows for a wide range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
SISCTFZCGQLTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(=O)C1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


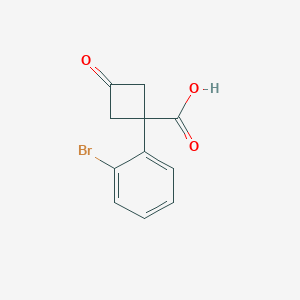
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)


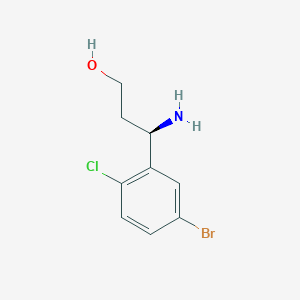

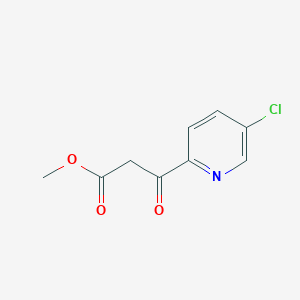
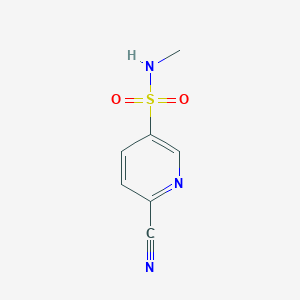
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
